N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a methoxyphenyl group, a thiazole ring, a triazolo ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multi-step reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the methoxyphenyl group. The triazolo ring is then formed through cyclization reactions, and finally, the pyridazine ring is introduced. Each step requires specific reagents and conditions, such as acid or base catalysis, and may involve intermediate purification steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with thiazole, triazolo, and pyridazine rings, such as:
- N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Uniqueness
What sets N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, for example, can influence the compound’s solubility and reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-12-22-23-17-8-7-16(24-25(12)17)18(26)20-10-9-14-11-28-19(21-14)13-3-5-15(27-2)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFAKTQXIKALGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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